1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol -

1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol

Catalog Number: EVT-4171921
CAS Number:
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Description: This research area focuses on the synthesis of 1,4-dihydropyridine derivatives, particularly those with a phosphate group at the 5-position. These compounds are structurally similar to "1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol" and hold significant interest due to their potential calcium-antagonistic and antihypertensive properties. [, ]
  • Synthesis Analysis: The synthesis typically involves modifying the carboxylic ester group at the 3-position of the dihydropyridine ring. [] One approach used is the introduction of alkyl groups with an amino functionality, leading to the creation of compounds like 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol (NZ-105). []
  • Applications: This class of compounds, specifically NZ-105, has demonstrated promising calcium-antagonistic and antihypertensive activities. [, ] Further research on NZ-105 has focused on its pharmacological properties and potential for clinical development. []
  • Description: This research area focuses on developing enantioselective methods to synthesize specific enantiomers of dihydropyridine derivatives, exemplified by the compound 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ 105). []
  • Synthesis Analysis: The synthesis utilizes a lipase-catalyzed enantioselective hydrolysis of racemic NZ 105. This reaction selectively hydrolyzes one enantiomer, yielding the optically active carboxylic acid. This chiral intermediate can then be transformed into the desired optically active NZ 105 enantiomer. []
  • Applications: Enantioselective synthesis is crucial in drug development, as different enantiomers of a molecule can exhibit distinct pharmacological activities and safety profiles. [] The successful synthesis of homochiral NZ 105 paves the way for investigating the specific biological activities of each enantiomer.
  • Description: This research area involves the synthesis and structural characterization of chiral Schiff bases, particularly those containing a nitrophenol moiety. While not directly focusing on "1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol", the research provides insights into the structural features and properties of similar molecules. []
  • Synthesis Analysis: The synthesis involves condensing (S)-(-)-2-amino-3-phenyl-1-propanol (L-phenylalaninol) with 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde) to obtain the desired chiral Schiff base. []
  • Molecular Structure Analysis: The crystal structure of the synthesized chiral Schiff base reveals its existence in the NH tautomeric form in the solid state. [] The presence of two molecules in the asymmetric unit further contributes to understanding the solid-state packing and potential intermolecular interactions.
  • Applications: Chiral Schiff bases are versatile compounds with applications in various fields, including catalysis, material science, and medicinal chemistry. [] Understanding their structural features is crucial for tailoring their properties for specific applications.

Multifunctional Toxin Inhibition

  • Description: This research area focuses on developing inhibitors for snake venom phospholipase A2 (PLA2), a multifunctional toxin. While not directly studying "1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol", the research investigates 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential inhibitors, offering insights into designing effective PLA2 inhibitors. []
  • Synthesis Analysis: The synthesis involves a multi-step process, starting with p-nitrophenol and ultimately leading to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. []
  • Mechanism of Action: While the precise mechanism of action is not fully elucidated, molecular docking studies suggest that these derivatives bind to the active site of PLA2, potentially hindering its catalytic activity. []
  • Applications: Inhibiting PLA2 activity is a promising strategy for developing antivenom therapies to treat snakebites. [] The synthesized oxadiazole derivatives, particularly compound 5d, have shown good PLA2 inhibitory potential and warrant further investigation for developing effective antivenom treatments. []
  • Compound Description: This compound acts as an inhibitor of HIV protease. []

1-[1-(2-Benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2-propanol

  • Compound Description: This compound exhibits both alpha- and beta-adrenergic blocking activity. [] It is structurally related to both piperoxan and propranolol. []

2-[Benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3 -pyridinecarboxylate (PAK-200)

  • Compound Description: PAK-200 is a dihydropyridine analogue that acts as a calcium antagonist and inhibits P-glycoprotein. [, ] It demonstrates potential in enhancing the antitumor efficacy of Adriamycin. []

3-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol

  • Compound Description: This compound is a benzylic hydroxylation metabolite of metoprolol. []

Properties

Product Name

1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol

IUPAC Name

1-(N-benzylanilino)-3-(4-nitrophenoxy)propan-2-ol

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C22H22N2O4/c25-21(17-28-22-13-11-20(12-14-22)24(26)27)16-23(19-9-5-2-6-10-19)15-18-7-3-1-4-8-18/h1-14,21,25H,15-17H2

InChI Key

BYBPUZPUFIIZSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.